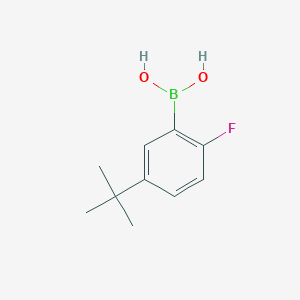
3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Use a trifluoromethylating agent like trifluoromethyl iodide (CF₃I) or trifluoromethyl trimethylsilane (TMS-CF₃).
React the intermediate 3-(butylsulfanyl)-1H-1,2,4-triazole with the trifluoromethylating agent in the presence of a base (such as cesium carbonate).
Carry out the reaction at low temperatures (0-5°C) to avoid side reactions.
Industrial Production Methods
Industrial production would likely scale these methods using large-scale reactors, ensuring precise control over reaction conditions to maximize yield and purity. Continuous flow synthesis could be employed for better efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3-(butylsulfanyl)-1H-1,2,4-triazole
React 1,2,4-triazole with butylthiol in the presence of a base (such as potassium carbonate) and a solvent (like DMF).
Heat the reaction mixture to around 80°C for several hours.
Purify the product by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound could undergo oxidation reactions at the sulfanyl group to form sulfoxides or sulfones.
Reduction: : The triazole ring may remain relatively stable under reductive conditions, but the sulfanyl group could potentially be reduced.
Substitution: : The trifluoromethyl and sulfanyl groups could be targets for substitution reactions, although such reactions would likely require specific conditions to proceed efficiently.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Halogenating agents, nucleophiles under catalytic conditions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced sulfanyl derivatives.
Substitution: : Halogenated or other substituted triazole derivatives.
Scientific Research Applications
In Chemistry
3-(Butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is utilized in the synthesis of more complex molecules due to the stability and reactivity of its functional groups. It's a versatile intermediate in organic synthesis.
In Biology and Medicine
This compound has potential applications as a pharmacophore in drug discovery. The trifluoromethyl group often enhances metabolic stability and bioavailability of pharmaceuticals. The triazole ring is known for its antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further biological evaluation.
In Industry
Its stability and reactivity also make it useful in materials science for the development of new polymers or advanced materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application, but generally:
Molecular Targets: : Enzymes, receptors, or other biological molecules where the compound can bind or interact.
Pathways Involved: : Biochemical pathways relevant to its biological activity, such as inhibition of specific enzymes or binding to receptor sites to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole itself: : Lacks the butylsulfanyl and trifluoromethyl groups.
5-(Trifluoromethyl)-1,2,4-triazole: : Similar but lacks the butylsulfanyl group.
3-(Butylsulfanyl)-1,2,4-triazole: : Lacks the trifluoromethyl group.
Uniqueness
3-(Butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability, and the butylsulfanyl group, which can engage in specific chemical interactions. This dual functionality can lead to enhanced biological activity and chemical versatility compared to other 1,2,4-triazole derivatives.
Properties
IUPAC Name |
3-butylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N4S/c1-2-3-4-15-6-13-12-5(14(6)11)7(8,9)10/h2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVEEQETRWSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2892891.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)
![1-{3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]-2'-yl}prop-2-en-1-one](/img/structure/B2892895.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2892899.png)



![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)
![Methyl 4'-(prop-2-enamido)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2892912.png)
